

Application Notes and Protocols for Quinolin-8-ylmethanol in Anticancer Agent Development

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Compound of Interest

Compound Name: Quinolin-8-ylmethanol

Cat. No.: B099120

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These application notes provide a comprehensive overview of the methodologies and current understanding of **quinolin-8-ylmethanol** and its closely related analogs as potential anticancer agents. Due to the limited availability of data specifically for **quinolin-8-ylmethanol**, this document leverages findings from structurally similar compounds, particularly 8-hydroxyquinoline derivatives, to provide a robust framework for research and development.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have shown significant promise in the development of novel anticancer therapeutics.^{[1][2]} Their planar structure allows for intercalation into DNA, and various derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases.^[2] ^[3] The **quinolin-8-ylmethanol** scaffold, in particular, offers a versatile platform for chemical modification to enhance potency and selectivity against cancer cells. The hydroxyl group of the methanol moiety can be derivatized to form esters, ethers, and other functional groups, potentially leading to compounds with improved pharmacological properties.

Data Presentation: Cytotoxicity of Quinolin-8-ylmethanol Analogs

The following tables summarize the in vitro cytotoxic activity of various **quinolin-8-ylmethanol** analogs and related quinoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Table 1: In Vitro Cytotoxicity (IC50) of Quinolin-8-ol Derivatives

Compound	Cancer Cell Line	IC50 (μM)	Reference
8-hydroxy-2-quinolinecarbaldehyde	MDA-MB-231 (Breast)	12.5-25 μg/mL	[4]
T-47D (Breast)	12.5-25 μg/mL	[4]	
Hs578t (Breast)	12.5-25 μg/mL	[4]	
SaoS2 (Osteosarcoma)	12.5-25 μg/mL	[4]	
K562 (Leukemia)	12.5-25 μg/mL	[4]	
SKHep1 (Liver)	12.5-25 μg/mL	[4]	
Hep3B (Liver)	6.25±0.034 μg/mL	[4]	
[Pt(QCl)Cl2]·CH3OH (YLN1)	MDA-MB-231 (Breast)	5.49 ± 0.14	[5]
[Pt(QBr)Cl2]·CH3OH (YLN2)	MDA-MB-231 (Breast)	7.09 ± 0.24	

Table 2: In Vitro Cytotoxicity (IC50) of Quinoline-8-Sulfonamide Derivatives

Compound	Cancer Cell Line	IC50 (μM)	Reference
Compound 9a	C32 (Amelanotic Melanoma)	520	[4]
COLO829 (Melanotic Melanoma)	376	[4]	
MDA-MB-231 (Breast Adenocarcinoma)	609	[4]	
U87-MG (Glioblastoma)	756	[4]	
A549 (Lung Carcinoma)	496	[4]	

Table 3: In Vivo Tumor Growth Inhibition of an 8-Hydroxyquinoline Derivative

Compound	Animal Model	Cancer Cell Line	Dosage	Tumor Growth Inhibition	Reference
8-hydroxy-2-quinolinecarb aldehyde	Athymic nude mice	Hep3B (subcutaneous xenograft)	10 mg/kg/day (intraperitoneal)	Total abolishment of tumor growth after 9 days	[4]

Experimental Protocols

Protocol 1: Synthesis of Quinolin-8-ylmethanol Derivatives

This protocol describes a general method for the synthesis of **quinolin-8-ylmethanol** derivatives from the corresponding quinoline-8-carbaldehyde, adapted from methodologies for similar quinoline compounds.

Materials:

- Quinoline-8-carbaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexane for elution

Procedure:

- Dissolve quinoline-8-carbaldehyde in a mixture of methanol and dichloromethane at 0°C .
- Slowly add sodium borohydride to the solution in portions.
- Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield **quinolin-8-ylmethanol**.
- Further derivatization of the hydroxyl group (e.g., esterification, etherification) can be carried out using standard organic synthesis protocols.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.^{[1][6]}

Materials:

- Cancer cell lines of interest
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- 96-well cell culture plates
- **Quinolin-8-ylmethanol** derivatives dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium and incubate for 24 hours.
- **Compound Treatment:** Prepare serial dilutions of the **quinolin-8-ylmethanol** derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 μ L of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- **MTT Addition:** Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

- Cancer cell lines
- 6-well cell culture plates
- **Quinolin-8-ylmethanol** derivatives
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-buffered saline (PBS)
- Flow cytometer

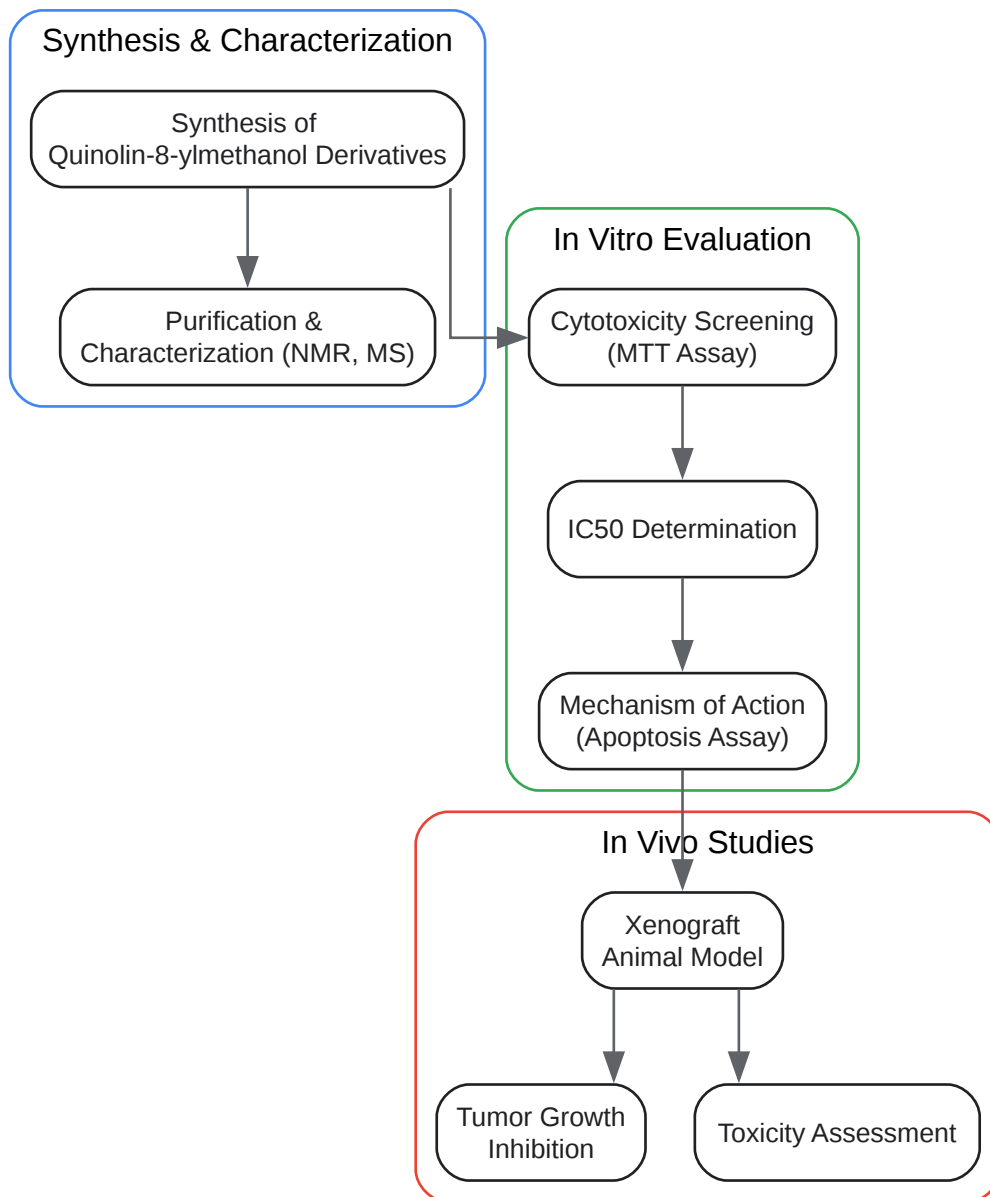
Procedure:

- **Cell Treatment:** Seed cells in 6-well plates and treat with the **quinolin-8-ylmethanol** derivative at its IC50 concentration for 24-48 hours.
- **Cell Harvesting:** Harvest both adherent and floating cells and wash them twice with cold PBS.

- **Staining:** Resuspend the cells in 1X Binding Buffer. Add 5 μ L of Annexin V-FITC and 10 μ L of PI to the cell suspension.
- **Incubation:** Incubate the cells for 15 minutes at room temperature in the dark.
- **Analysis:** Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Visualizations

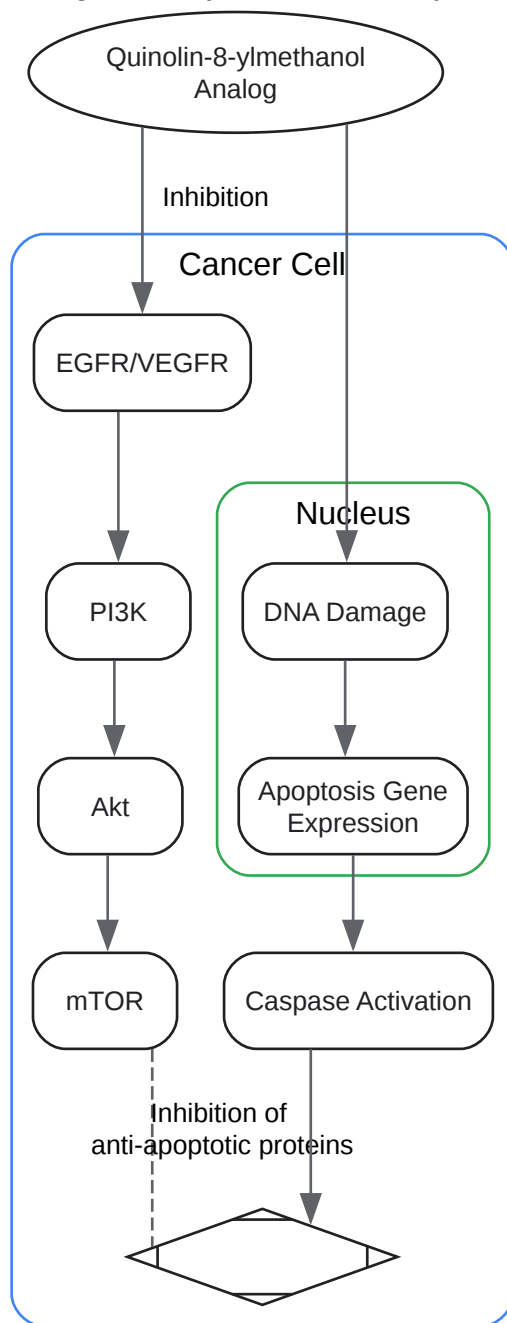
Experimental Workflow for Anticancer Evaluation



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Caption: Workflow for anticancer drug development with **quinolin-8-ylmethanol**.

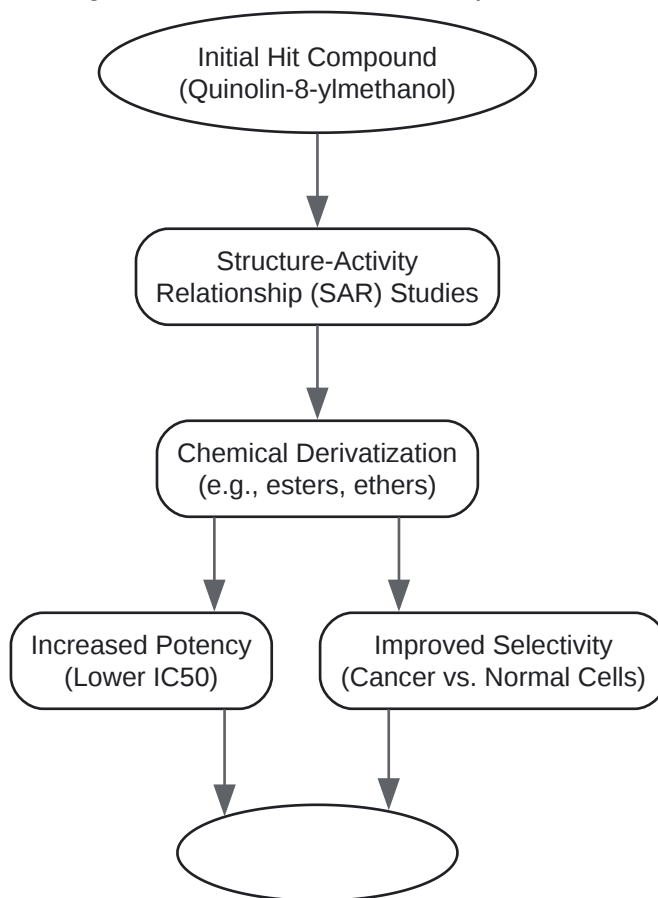
Proposed Signaling Pathway for Quinolin-8-ylmethanol Analogs



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Caption: A potential mechanism of action for **quinolin-8-ylmethanol** analogs.

Logical Flow for Hit-to-Lead Optimization



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Caption: Hit-to-lead optimization strategy for **quinolin-8-ylmethanol**.

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